REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:14](=O)[CH:13]2[N:16]([CH3:17])[CH:10]([CH2:11][CH2:12]2)[C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O1CCOCC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>O1CCOCC1>[CH2:1]([N:8]1[CH2:14][CH:13]2[N:16]([CH3:17])[CH:10]([CH2:11][CH2:12]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6.7|
|
Name
|
|
Quantity
|
28.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2CCC(C1=O)N2C)=O
|
Name
|
dioxane LiAlH4
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1.[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture
|
Type
|
ADDITION
|
Details
|
The suspension was mixed for 20 min
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Duration
|
20 min
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Type
|
FILTRATION
|
Details
|
filtered trough a dense glass
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Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled on Büchi oven for distillation at 120° C.
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC2CCC(C1)N2C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |